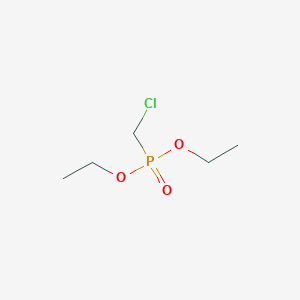
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it has the opposite effect of benzodiazepines such as diazepam, reducing the activity of the receptor rather than enhancing it. Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been shown to selectively bind to certain subunits of the GABA-A receptor, including the alpha5 subunit.
Biochemische Und Physiologische Effekte
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has a range of biochemical and physiological effects, including reducing the binding of benzodiazepines to the GABA-A receptor, increasing the activity of the receptor in the absence of GABA, and reducing the inhibitory effects of GABA on the receptor. These effects make Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 a valuable tool for investigating the functional properties of the GABA-A receptor and its subunits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in lab experiments is its selectivity for certain subunits of the GABA-A receptor. This allows researchers to investigate the functional properties of these subunits in isolation. However, one limitation of using Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 is its partial inverse agonist activity, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another potential direction is the investigation of the role of the alpha5 subunit in neurological disorders such as Alzheimer's disease. Additionally, the use of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 in combination with other compounds may provide insights into the complex interactions between the GABA-A receptor and other neurotransmitter systems.
Synthesemethoden
The synthesis of Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 involves several steps, including the reaction of 5-(3'-fluoropropyl)-6-oxo-1,3-dihydroimidazol-2-ylidene with ethyl 8-fluoro-5-(2'-hydroxyethyl)-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. The resulting compound is then treated with acetic anhydride and triethylamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor and its subunits. This compound has been shown to selectively bind to certain subunits of the GABA-A receptor, making it a valuable tool for investigating the functional properties of these subunits.
Eigenschaften
CAS-Nummer |
133368-71-5 |
|---|---|
Produktname |
Ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate |
Molekularformel |
C17H17F2N3O3 |
Molekulargewicht |
349.33 g/mol |
IUPAC-Name |
ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C17H17F2N3O3/c1-2-25-17(24)15-14-9-21(7-3-6-18)16(23)12-8-11(19)4-5-13(12)22(14)10-20-15/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
NWKGISOOFCWSQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
Kanonische SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
Andere CAS-Nummern |
133368-71-5 |
Synonyme |
3-FP-Ro-15-5528 ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate N-(3'-fluoropropyl)-Ro 15-5528 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















